N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
The compound “N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide” is a triazolo-pyrazine derivative characterized by a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 7, an 8-oxo moiety, and a sulfanyl-linked acetamide chain terminating in a 4-chlorophenyl group. This structure combines electron-donating (ethoxy) and electron-withdrawing (chlorophenyl) substituents, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-2-30-17-9-7-16(8-10-17)26-11-12-27-19(20(26)29)24-25-21(27)31-13-18(28)23-15-5-3-14(22)4-6-15/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRBZFQJWLXJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-ethoxyphenyl Group: This is achieved through a substitution reaction, where the ethoxy group is introduced using suitable reagents.
Attachment of the 4-chlorophenyl Group: This step involves another substitution reaction, typically using a chlorinated aromatic compound.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a compound with fewer double bonds or oxygen atoms.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential biological activity could make it useful in the development of new therapeutic agents.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Features:
- Core Scaffold : The [1,2,4]triazolo[4,3-a]pyrazine moiety is central to this compound and its analogs. Variations in substituents and linker groups significantly alter bioactivity.
- Substituent Diversity: Target Compound: 4-Ethoxyphenyl (position 7), 8-oxo, and N-(4-chlorophenyl)acetamide. Analog 1: 8-[(4-Chlorobenzyl)sulfanyl] group and N-(4-methoxybenzyl)acetamide () . Analog 2: 2,5-Dimethylphenyl substituent () . Analog 3: Phenoxyacetamide linked to a benzylpiperazinyl group () .
Table 1: Structural and Physicochemical Comparison
Bioactivity Insights:
- Antioxidant Potential: Triazolo-pyrazine derivatives like 2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide () exhibit antioxidant properties due to electron-rich aromatic systems .
- Receptor Binding : Substituents such as 4-methoxybenzyl (Analog 1) or benzylpiperazinyl (Analog 3) may enhance interactions with hydrophobic enzyme pockets .
Substituent Effects on Activity
- 4-Ethoxyphenyl vs.
- Chlorophenyl vs. Dimethylphenyl : The electron-withdrawing Cl in the target compound may enhance metabolic stability compared to the electron-donating methyl groups in Analog 2 .
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely mirrors methods for Analog 1 () but requires optimization for the 4-ethoxyphenyl substitution.
Bioactivity Prediction : Based on Analog 3 (), the benzylpiperazinyl group’s absence in the target compound may reduce CNS penetration but improve selectivity for peripheral targets .
Antioxidant Potential: Structural similarities to ’s compound suggest the target may also act as a radical scavenger .
Biological Activity
N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolopyrazine core linked to an ethoxyphenyl group and an acetamide moiety. Its chemical structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H23ClN5O3S |
| Molecular Weight | 462.97 g/mol |
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance:
- Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity : Against other strains tested.
These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory effects on AChE, which is crucial for treating neurological disorders.
- Urease : Significant inhibition was noted, indicating potential applications in treating urease-related conditions such as urinary tract infections.
The biological activity of this compound likely involves interactions with specific molecular targets within cells. It may modulate various biological pathways by binding to enzymes or receptors and altering their activities.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Screening : A study reported that derivatives of triazolopyrazine exhibited potent antibacterial properties against multiple bacterial strains .
- Cytotoxicity Studies : Investigations into cytotoxic effects against human cancer cell lines (e.g., MCF-7) revealed that some derivatives showed significant activity compared to standard treatments .
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between the compound and target proteins involved in disease pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
